6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Polymerization Catalyst Studies
A study investigated highly active catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, indicating the potential of related aromatic amine compounds in polymer synthesis. The aromatic amine ligands, including pyridine and aminopyridine derivatives, were employed to determine the efficiency of the catalyst systems in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), highlighting the significant impact of ligand structure on polymerization rates and by-product formation. The study suggests that the basicity and steric hindrance of ligands like 4-aminopyridine are crucial for fast polymerization rates, pointing towards the potential utility of structurally related compounds such as 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-amine in polymer synthesis catalysts (Kisoo Kim et al., 2018).
Organic Synthesis and Ligand Design
Research into low-valent aminopyridinato chromium methyl complexes and the synthesis of potential pyrimidine derivatives for applications as HIV and kinesin Eg5 inhibitors illustrates the versatility of pyrimidine and aminopyridine structures in medicinal chemistry and metal-organic frameworks. The studies explore the reactivity of these complexes in various organic reactions, suggesting the broader applicability of related compounds in synthesizing bioactive molecules and in organometallic chemistry. These findings underscore the potential role of this compound in developing new therapeutic agents and in catalysis (A. Noor et al., 2015), (N. Al-Masoudi et al., 2014).
Material Science and Antioxidant Research
Further research into the synthesis of pyrazolopyridine derivatives for antioxidant evaluation highlights the chemical versatility and potential health applications of pyrimidine-based compounds. This study, focusing on the antioxidant properties of pyrazolopyridine derivatives, suggests the scope of this compound and its analogs in developing novel antioxidants, further emphasizing its importance in both synthetic organic chemistry and potential pharmacological applications (M. Gouda, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-5-11(6-9(8)2)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEBROYPYNJVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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